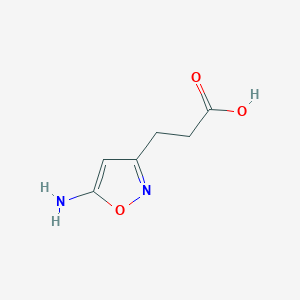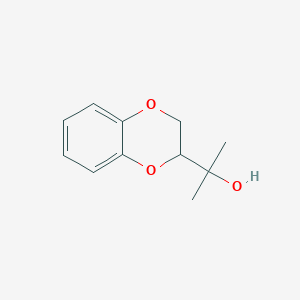
4-(difluoromethyl)-2-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a difluoromethyl group (-CF2H) and a methoxy group (-OCH3) attached to a benzene ring with an aldehyde functional group (-CHO). This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic difluoromethylation of 2-methoxybenzaldehyde using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane in the presence of a base . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of 4-(difluoromethyl)-2-methoxybenzaldehyde may involve continuous flow processes to enhance efficiency and scalability. The use of metal-catalyzed difluoromethylation reactions, such as those involving copper or palladium catalysts, can facilitate the large-scale synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: 4-(Difluoromethyl)-2-methoxybenzoic acid.
Reduction: 4-(Difluoromethyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2-methoxybenzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(difluoromethyl)-2-methoxybenzaldehyde is largely dependent on its functional groups. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The methoxy group can influence the compound’s solubility and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)-2-methoxybenzaldehyde: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
4-(Difluoromethyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group (-OH) instead of a methoxy group.
4-(Difluoromethyl)-2-methylbenzaldehyde: Similar structure but with a methyl group (-CH3) instead of a methoxy group.
Uniqueness
4-(Difluoromethyl)-2-methoxybenzaldehyde is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group influences its solubility and reactivity .
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-2-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-8-4-6(9(10)11)2-3-7(8)5-12/h2-5,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBKLGIZECEKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)

![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)
![2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6618274.png)






